molecular formula C11H11FO4 B2840946 2-(4-Fluorobenzyl)succinic acid CAS No. 1268121-69-2

2-(4-Fluorobenzyl)succinic acid

Cat. No. B2840946
CAS RN: 1268121-69-2
M. Wt: 226.203
InChI Key: FOCYAYIEXHRVJD-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)succinic acid is a chemical compound with the molecular formula C11H11FO4 and a molecular weight of 226.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11FO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 336.7±27.0 °C and a predicted density of 1.365±0.06 g/cm3 . The compound has a predicted pKa value of 3.96±0.10 .

Scientific Research Applications

Automated Preparation of Labeling Reagents

Fully automated preparation methods for bifunctional labeling reagents such as 4-[18F]fluorobenzoic acid ([18F]FBA) and its activated form N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) use modified chemistry process control units. These reagents, closely related to "2-(4-Fluorobenzyl)succinic acid," are crucial for radiolabeling in PET imaging studies. The automated procedures ensure high reproducibility and yields, indicating the potential for "this compound" in similar applications (Mařı́k & Sutcliffe, 2007).

Succinic Acid as a Precursor in Industrial Applications

Succinic acid's role as a four-carbon dicarboxylic acid precursor for various industrially important chemicals emphasizes the potential utility of derivatives like "this compound." Research into metabolic engineering of strains for succinic acid production highlights the growing interest in sustainable chemical production, which could extend to derivatives for their utility in food, chemicals, and pharmaceutical industries (Jiang et al., 2017).

Labeling Proteins and Peptides

The synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a compound used for labeling proteins and peptides with positron-emitting radionuclide 18F, showcases the applicability of fluorobenzyl and succinic acid derivatives in bioconjugation and imaging studies. This indicates the potential for "this compound" in developing novel imaging agents or therapeutic compounds (Vaidyanathan & Zalutsky, 2006).

Building Blocks for Heterocyclic Scaffolds

The use of multi-reactive building blocks like 4-Chloro-2-fluoro-5-nitrobenzoic acid for heterocyclic synthesis suggests a pathway where "this compound" could serve in generating diverse libraries of nitrogenous cycles. This application in drug discovery underlines the compound's potential as a versatile precursor in medicinal chemistry (Křupková et al., 2013).

Renewable Chemical Production

The biotechnological production of succinic acid from renewable resources, where "this compound" could be envisioned as a derivative, is an area of active research. The development of microbial strains and process optimization for efficient succinic acid production is crucial for sustainable development, with implications for the derivative's synthesis and application in green chemistry (Zeikus, Jain, & Elankovan, 1999).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCYAYIEXHRVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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